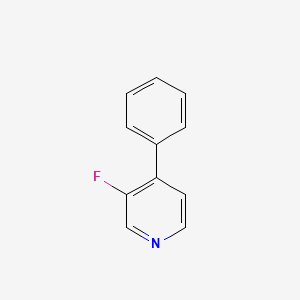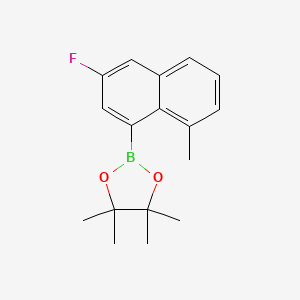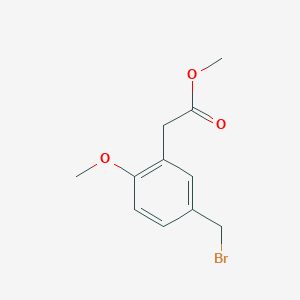
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole is an organosilicon compound that features an imidazole ring substituted with a 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the Imidazole Ring: The protected intermediate is then reacted with an appropriate imidazole derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected imidazole derivatives.
Applications De Recherche Scientifique
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]thio]benzene
- 2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanamine
Uniqueness
2-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1H-Imidazole is unique due to its specific structural features, including the imidazole ring and the silyl-protected ethyl group. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H22N2OSi |
|---|---|
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
tert-butyl-[2-(1H-imidazol-2-yl)ethoxy]-dimethylsilane |
InChI |
InChI=1S/C11H22N2OSi/c1-11(2,3)15(4,5)14-9-6-10-12-7-8-13-10/h7-8H,6,9H2,1-5H3,(H,12,13) |
Clé InChI |
DKXVCFIGFGGRNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)

![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)

